4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide, also known as AMPSA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of metalloproteases, enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein function, and regulation of acid-base balance. In animal studies, 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for various enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide. One area of research is the development of new synthetic methods for 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide and its derivatives. Another area of research is the identification of new targets for 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the toxicity and pharmacokinetics of 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide is an important area of research, which may help to determine its potential as a drug candidate.
Synthesis Methods
4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-acetylsulfanilamide and 1-methylpyrazole in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been used as a tool to study the mechanism of action of various enzymes and proteins. In material science, 4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide has been used to synthesize various materials, including metal-organic frameworks and polymers.
properties
IUPAC Name |
4-acetyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)10-3-5-11(6-4-10)19(17,18)14-12-7-8-15(2)13-12/h3-8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDBJTAEBBPWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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